N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Catalog No.
S13507485
CAS No.
M.F
C8H12N4O
M. Wt
180.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-...

Product Name

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

IUPAC Name

N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

InChI

InChI=1S/C8H12N4O/c1-9-8(13)6-7-11-3-5-12(7)4-2-10-6/h3,5-6,10H,2,4H2,1H3,(H,9,13)

InChI Key

CZEUAYMIGZZEDO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1C2=NC=CN2CCN1

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a heterocyclic compound with the molecular formula C8H12N4OC_8H_{12}N_4O and a molecular weight of 180.21 g/mol. This compound features a tetrahydroimidazo[1,2-a]pyrazine core, which is characterized by a bicyclic structure that includes nitrogen atoms in its rings. The compound is primarily used in research settings due to its potential biological activities and therapeutic applications. Its purity is typically around 95% in commercial preparations.

Typical for amides and heterocycles. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the carboxamide group can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Alkylation: The nitrogen atoms in the imidazo ring can undergo alkylation reactions, allowing for the introduction of various substituents.
  • Reduction: The carbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride .

This compound exhibits notable biological activities, particularly as a potential pharmacological agent. Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyrazines may act as:

  • Orexin receptor antagonists: These compounds can modulate orexin signaling pathways, which are involved in sleep regulation and appetite control .
  • P2X7 receptor modulators: They show promise in treating pain and inflammatory conditions by antagonizing the P2X7 receptor, which is implicated in neuropathic pain and neurodegenerative diseases .

In vitro studies have demonstrated its efficacy against certain cellular targets, suggesting potential therapeutic applications.

The synthesis of N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting materials containing appropriate functional groups undergo cyclization to form the imidazo ring.
  • Methylation: The nitrogen atom in the compound is methylated using methylating agents like methyl iodide or dimethyl sulfate.
  • Carboxamide Formation: The carboxylic acid derivative is reacted with an amine to form the carboxamide linkage through standard amide coupling reactions.

These methods may vary based on specific synthetic routes chosen by researchers .

N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide has several potential applications:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting sleep disorders and pain management.
  • Research Tool: Utilized in various biological assays to understand the role of orexin and P2X7 receptors in physiological processes.
  • Neuropharmacology: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases like Alzheimer's disease .

Studies focusing on the interactions of N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide with biological targets have revealed:

  • Receptor Binding Affinity: It shows significant binding affinity to orexin receptors and P2X7 receptors.
  • Mechanistic Insights: Research has elucidated its mechanism of action at these receptors, contributing to understanding its therapeutic potential.

These interactions highlight its relevance in drug design aimed at modulating these pathways for therapeutic benefits .

Several compounds share structural similarities with N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
5,6-Dihydroimidazo[1,2-a]pyrazineC6H9N3Lacks the carboxamide group; primarily studied for its basic properties.
5-Methyl-5,6-dihydroimidazo[1,2-a]pyrazineC7H10N4Methyl substitution alters receptor interactions; explored for different pharmacological profiles.
5-(Trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazineC7H8F3N3Fluorinated variant that enhances lipophilicity; investigated for improved bioavailability.

The uniqueness of N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide lies in its specific receptor modulation capabilities and its structural features that allow diverse chemical modifications for targeted therapeutic applications. Its distinct interactions with orexin and P2X7 receptors set it apart from other similar compounds in research contexts.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

180.10111102 g/mol

Monoisotopic Mass

180.10111102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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